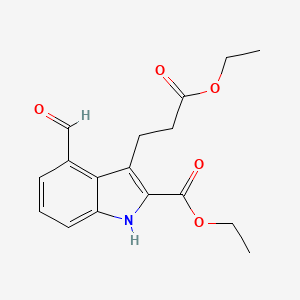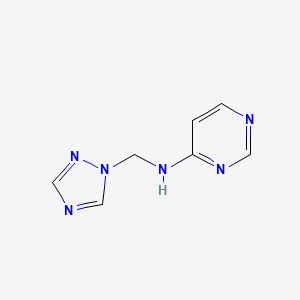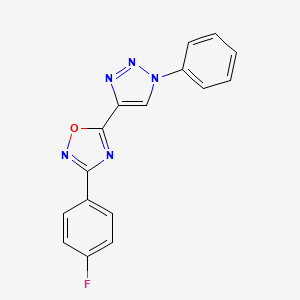
4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acryloyl chloride with thiourea or N-substituted thioureas, followed by cyclization to form the thiazinane ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-HIV and analgesic activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. The compound’s analgesic effects are believed to result from its interaction with pain receptors and modulation of pain signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione include:
- 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine
- (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate
- Cephradine
- Chlormezanone
Uniqueness
What sets this compound apart from these similar compounds is its unique heptadecyl side chain, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its lipophilicity and membrane permeability, making it a promising candidate for various applications .
Eigenschaften
CAS-Nummer |
917837-15-1 |
|---|---|
Molekularformel |
C21H44N2O2S |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
3-heptadecyl-1,1-dioxo-1,4-thiazinan-4-amine |
InChI |
InChI=1S/C21H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-26(24,25)19-18-23(21)22/h21H,2-20,22H2,1H3 |
InChI-Schlüssel |
MMXHRBFJQPXASI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1CS(=O)(=O)CCN1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)




![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)

![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)

![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)

